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This technical support center provides researchers, scientists, and drug development
professionals with information regarding the clinical development of RG7800, a former
investigational SMN2 splicing modifier for the treatment of Spinal Muscular Atrophy (SMA). The
content addresses key challenges encountered during its development, particularly the
preclinical safety findings that led to the program's discontinuation.

Frequently Asked Questions (FAQs)

Q1: What was the primary objective of the RG7800 clinical development program?

Al: The primary objective was to evaluate RG7800 as a potential oral therapy for Spinal
Muscular Atrophy (SMA).[1][2][3] The program aimed to assess the safety, tolerability,
pharmacokinetics, and pharmacodynamics of RG7800 in increasing the production of
functional Survival of Motor Neuron (SMN) protein by modifying the splicing of SMN2 mRNA.[1]

[3]
Q2: What was the mechanism of action of RG78007?

A2: RG7800 is an orally bioavailable small molecule that acts as an SMN2 splicing modifier. It
selectively promotes the inclusion of exon 7 into the mRNA transcribed from the SMN2 gene.
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This corrected splicing leads to the production of full-length, functional SMN protein, which is
deficient in individuals with SMA.

Q3: What were the key clinical trials conducted for RG78007?

A3: The clinical development program for RG7800 included a Phase 1 study in healthy adult
volunteers and a Phase 1b/2a trial in adult and pediatric patients with SMA, known as the
MOONFISH study.

Q4: What were the main efficacy findings from the clinical trials?

A4: In the Phase 1 trial with healthy volunteers, RG7800 demonstrated a dose-dependent
increase in full-length SMN2 mRNA. The first cohort of the MOONFISH trial in SMA patients
showed that a 10 mg daily dose of RG7800 over 12 weeks resulted in up to a two-fold increase
in SMN protein levels and up to a three-fold increase in the ratio of full-length SMN2 mRNA to a
truncated form.

Q5: What was the major challenge that led to the discontinuation of RG7800's clinical
development?

A5: The clinical development of RG7800 was halted due to an unexpected safety finding in a
long-term preclinical toxicology study. Specifically, non-reversible histological changes were
observed in the retinas of cynomolgus monkeys.

Q6: Was the retinal toxicity observed in monkeys also seen in human patients?

A6: No. An internal review of safety data from all patients in the MOONFISH trial was
conducted, and no similar safety issues, including the retinal findings, were identified in human
subjects. The retinal toxicity in the animal study was observed at RG7800 concentrations
higher than those explored in patients.

Q7: What were the specific retinal findings in the preclinical animal studies?

A7: While detailed public reports on RG7800's specific retinal pathology are scarce, studies on
its successor compound, risdiplam, which also showed retinal toxicity in monkeys, revealed
peripheral photoreceptor degeneration and microcystoid macular degeneration. This toxicity in
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monkeys appeared to be species-specific and was observed after 5-6 months of daily
treatment at exposures higher than the therapeutic dose in humans.

Q8: What happened to the patients enrolled in the MOONFISH trial after it was suspended?

A8: Dosing in the MOONFISH trial was suspended as a precautionary measure, and the trial
was placed on clinical hold by the U.S. Food and Drug Administration (FDA). All enrolled
patients were informed of the preclinical finding and were followed up according to the study
protocol.

Troubleshooting Guides

This section provides guidance on potential issues that researchers might encounter when
working with similar small molecule splicing modifiers, drawing lessons from the RG7800
development program.

Issue 1: Discrepancy between preclinical and clinical safety signals, particularly ocular toxicity.

» Possible Cause: Species-specific toxicity. The retinal toxicity of SMN2 splicing modifiers like
RG7800 and its successor, risdiplam, was observed in cynomolgus monkeys but not in
humans at therapeutic doses. This may be due to differences in drug metabolism, tissue
distribution, or inherent physiological differences in the retina, such as melanin binding.

o Troubleshooting Steps:

o Thorough Cross-Species Toxicology: Conduct comprehensive toxicology studies in at least
two species (one rodent and one non-rodent, typically a primate for biologics and certain
small molecules) to identify potential species-specific toxicities.

o Investigate Mechanism of Toxicity: If toxicity is observed in a preclinical model, conduct
mechanistic studies to understand the underlying cause. For ocular toxicity, this could
involve investigating drug distribution in ocular tissues, melanin binding assays, and in
vitro studies on retinal cells from different species.

o Careful Dose Extrapolation: When determining the starting dose for human trials, use
allometric scaling and consider the no-observed-adverse-effect level (NOAEL) from the
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most sensitive species. The systemic exposure at the NOAEL for retinal toxicity in
monkeys was a key consideration for risdiplam'’s clinical development.

o Enhanced Clinical Monitoring: If a preclinical safety signal of concern is identified,
implement a robust monitoring plan in early-phase clinical trials. For the SMN2 splicing
modifiers, this included comprehensive ophthalmologic assessments.

Issue 2: Difficulty in quantitatively assessing target engagement and pharmacodynamic effects
in accessible tissues.

o Possible Cause: The need for sensitive and reliable biomarkers that correlate with the drug's
mechanism of action. For RG7800, the key pharmacodynamic markers were the levels of
full-length SMN2 mRNA and SMN protein.

e Troubleshooting Steps:

o Develop and Validate Biomarker Assays: Before initiating clinical trials, develop and
validate sensitive and reliable assays to measure target engagement and
pharmacodynamic effects in easily accessible tissues like blood. For SMN protein, an
electrochemiluminescence (ECL)-based immunoassay has been shown to be effective.

o Establish Baseline Levels: Measure baseline levels of the biomarker in the target patient
population to understand the natural variability and to have a clear reference point for
assessing the drug's effect.

o Correlate with Clinical Outcomes: In later-phase trials, correlate the changes in biomarker
levels with clinical outcomes to establish the biomarker's utility as a surrogate endpoint.

Data Presentation

Table 1: Summary of RG7800 Clinical Trial Data

© 2026 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b610458/docs?utm_src=pdf-body#technical-support-center-rg7800-clinical-development
https://www.benchchem.com/product/b610458/docs?utm_src=pdf-body#technical-support-center-rg7800-clinical-development
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610458?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Troubleshooting & Optimization

Check Availability & Pricing

Parameter

Phase 1 (Healthy
Volunteers)

MOONFISH (Phase 2a,
First Cohort)

Participants

48 healthy adult males

13 adult and adolescent SMA

patients

Dosage

Single ascending oral doses

10 mg once daily

Treatment Duration

Single dose

12 weeks

Primary Endpoints

Safety, tolerability,
pharmacokinetics

Safety, tolerability,
pharmacokinetics,

pharmacodynamics

Pharmacodynamic Outcomes

Dose-dependent increase in
full-length SMN2 mRNA

Up to 2-fold increase in SMN
protein in whole bloodUp to 3-
fold increase in the ratio of full-
length SMN2 mRNA to
SMN2A7 mRNA

Key Safety Findings

Well tolerated at all doses
studied

Well tolerated

Experimental Protocols

1. Measurement of SMN Protein Levels in Whole Blood

This protocol is based on the principles of the electrochemiluminescence (ECL) immunoassay,

a method shown to be reliable for quantifying SMN protein in clinical trials of SMN-upregulating

therapies.

o Objective: To quantify the concentration of SMN protein in whole blood samples.

» Methodology:

o Sample Collection: Collect whole blood samples in EDTA tubes.

o Lysate Preparation: Lyse the whole blood cells to release the intracellular proteins,

including SMN. This is typically done using a lysis buffer containing detergents and

protease inhibitors.
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o Immunoassay:

A capture antibody specific for SMN protein is coated onto the surface of an electrode-
containing microplate.

» The cell lysate is added to the wells, and the SMN protein binds to the capture antibody.

» A detection antibody, also specific for SMN protein and labeled with an
electrochemiluminescent tag (e.g., a ruthenium complex), is added.

» After incubation and washing steps, a voltage is applied to the electrode. This triggers
an electrochemical reaction that causes the tag on the detection antibody to emit light.

o Detection and Quantification: The intensity of the emitted light is measured by a
specialized plate reader. The light intensity is proportional to the amount of SMN protein in
the sample. A standard curve is generated using recombinant SMN protein of known
concentrations to determine the concentration of SMN protein in the patient samples.

2. Preclinical Assessment of Ocular Toxicity in Non-Human Primates

This is a generalized protocol based on standard practices for long-term toxicology studies in
cynomolgus monkeys, informed by the challenges faced during the development of SMN2
splicing modifiers.

» Objective: To evaluate the potential for a test article to induce ocular toxicity following chronic
administration.

e Methodology:

o Animal Model: Use of a relevant non-human primate species, such as the cynomolgus
monkey.

o Dosing: Administer the test article (e.g., daily oral gavage) at multiple dose levels (low,
mid, and high) and a vehicle control for an extended period (e.g., 39 weeks or longer).
Dose selection should be based on earlier dose-range-finding studies.
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o In-Life Ophthalmic Examinations: Conduct regular ophthalmic examinations throughout
the study at predefined intervals (e.g., baseline, monthly, and at termination). These
examinations should include:

Slit-lamp biomicroscopy: To examine the anterior segment of the eye.

» Indirect ophthalmoscopy: To examine the fundus, including the retina, optic disc, and
vitreous humor.

» Fundus photography: To document any abnormalities.

» Optical Coherence Tomography (OCT): To obtain high-resolution cross-sectional images
of the retina to detect subtle structural changes.

» Electroretinography (ERG): To assess the functional integrity of the retina by measuring
its electrical response to light stimuli.

o Post-Mortem Evaluation:
» At the end of the study, perform a gross pathological examination of the eyes.

» Conduct a detailed histopathological evaluation of the eyes. This involves fixing,
embedding, sectioning, and staining the ocular tissues to examine the cellular structure
of the retina and other ocular components under a microscope. Special attention should
be given to the photoreceptor layer and the retinal pigment epithelium.

Visualizations
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Caption: Mechanism of action of RG7800 as an SMN2 splicing modifier.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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